molecular formula C15H15ClN2OS2 B5782960 N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B5782960
M. Wt: 338.9 g/mol
InChI Key: JSGGWLIKIYDKPW-REZTVBANSA-N
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Description

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

The use of catalysts and optimized reaction parameters can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its specific structural features, such as the presence of a chlorothiophene ring and a tetrahydrobenzothiophene moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS2/c1-9-2-4-11-12(8-20-13(11)6-9)15(19)18-17-7-10-3-5-14(16)21-10/h3,5,7-9H,2,4,6H2,1H3,(H,18,19)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGGWLIKIYDKPW-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NN=CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(C1)SC=C2C(=O)N/N=C/C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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